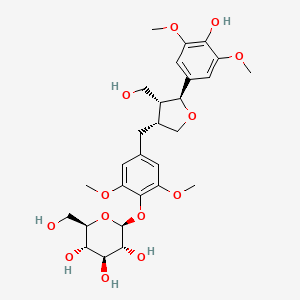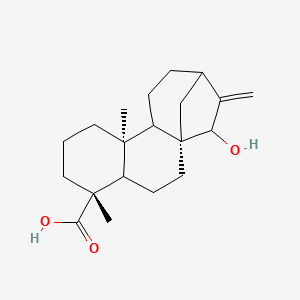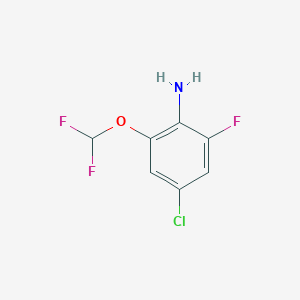
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline is an organic compound belonging to the class of aromatic amines. It contains a central benzene ring with a chlorine atom at the 4th position, a difluoromethoxy group at the 2nd position, a fluorine atom at the 6th position, and an amine group attached directly to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethoxy)-6-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 4-chloro-2-fluoroaniline, is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline undergoes various chemical reactions, including:
Acylation: Reacts with acyl chlorides or anhydrides to form amides.
Alkylation: Reacts with alkyl halides to form secondary or tertiary amines.
Diazotization: Can be converted into diazonium salts under specific conditions.
Common Reagents and Conditions
Acylation: Typically uses acyl chlorides or anhydrides in the presence of a base such as pyridine.
Alkylation: Uses alkyl halides in the presence of a base like sodium hydride.
Diazotization: Involves sodium nitrite and hydrochloric acid at low temperatures.
Major Products
Acylation: Produces amides.
Alkylation: Produces secondary or tertiary amines.
Diazotization: Produces diazonium salts, which can be further used in coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals due to its ability to form various derivatives.
Materials Science: Employed in the development of advanced materials, including polymers and coatings.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(difluoromethoxy)-6-fluoroaniline involves its interaction with specific molecular targets. The presence of the chlorine, fluorine, and difluoromethoxy groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, making it a valuable compound in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but with a nitro group instead of a difluoromethoxy group.
4-Chloro-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a difluoromethoxy group.
4-Chloro-2-fluoroaniline: Lacks the difluoromethoxy group.
Uniqueness
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline is unique due to the presence of both the difluoromethoxy and fluorine groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H5ClF3NO |
|---|---|
Molekulargewicht |
211.57 g/mol |
IUPAC-Name |
4-chloro-2-(difluoromethoxy)-6-fluoroaniline |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2 |
InChI-Schlüssel |
VWUOKFHSDHSMPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OC(F)F)N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)

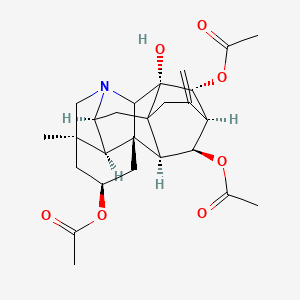
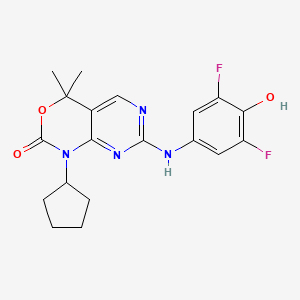
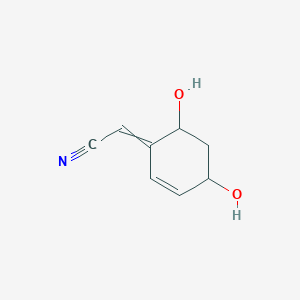
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)

![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)
